molecular formula C7H10F2O2 B12843272 1-(2,2-Difluorocyclopropyl)ethyl acetate

1-(2,2-Difluorocyclopropyl)ethyl acetate

Cat. No.: B12843272
M. Wt: 164.15 g/mol
InChI Key: SSBYCHFGXKHXEX-UHFFFAOYSA-N
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Description

Broader Context of Fluorine in Organic Synthesis and Functional Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. wikipedia.orgnih.gov This inherent strength often imparts enhanced thermal and metabolic stability to fluorinated compounds. lew.ro

The strategic placement of fluorine atoms can influence a molecule's lipophilicity, acidity, basicity, and conformation, which in turn can affect its binding affinity to biological targets like proteins and enzymes. lew.ro These modifications are highly sought after in drug discovery and agrochemical development, where enhancing potency, selectivity, and pharmacokinetic profiles is a primary objective. lew.ro Consequently, a significant portion of new pharmaceuticals and agrochemicals contain fluorine or fluorinated groups such as trifluoromethyl or difluoromethyl. lew.ro

Fluorination reactions, the methods for introducing fluorine into molecules, are a subject of ongoing research. These reactions can be broadly categorized into electrophilic, nucleophilic, and radical fluorination. The development of new and more efficient fluorination methods is crucial for expanding the accessibility and application of organofluorine compounds. harvard.edu

Overview of Cyclopropane (B1198618) Derivatives in Chemical Research

Cyclopropane derivatives are a class of organic compounds characterized by a three-membered carbon ring. ontosight.aiwikipedia.org This small ring structure results in significant ring strain, approximately 27.5 kcal/mol, which imparts unique chemical properties and reactivity compared to larger, more stable ring systems. unl.pt The bonds within the cyclopropane ring have a higher degree of p-character, giving them some olefin-like properties. nbinno.com

This inherent reactivity makes cyclopropanes valuable intermediates in organic synthesis, serving as precursors for more complex molecules through various ring-opening and rearrangement reactions. ontosight.ai The rigid nature of the cyclopropane ring is another key feature. nbinno.com By incorporating a cyclopropane unit, chemists can exert precise control over the spatial arrangement of functional groups within a molecule. nbinno.com This conformational rigidity can enhance a molecule's ability to bind to specific biological targets, leading to increased potency and selectivity in pharmaceuticals. nbinno.com

Furthermore, the cyclopropane moiety is found in a diverse range of naturally occurring and synthetic compounds with a wide spectrum of biological activities, including enzyme inhibition, as well as insecticidal, antifungal, and antimicrobial properties. unl.ptresearchgate.net

Significance of gem-Difluorocyclopropane Motifs in Chemical Synthesis

The gem-difluorocyclopropane motif, where two fluorine atoms are attached to the same carbon of the cyclopropane ring, has garnered significant interest from the chemical community. rsc.org This structural unit combines the unique properties of both the cyclopropane ring and fluorine atoms, leading to a class of compounds with valuable synthetic and biological potential. nih.gov

gem-Difluorocyclopropanes are considered promising structural motifs in medicinal chemistry. researchgate.net The introduction of the gem-difluoro group can further enhance the metabolic stability of the cyclopropane ring and modulate the electronic properties of adjacent functional groups. nih.gov These compounds are kinetically stable under various reaction conditions, allowing for further chemical transformations. nih.gov

From a synthetic perspective, gem-difluorocyclopropanes are versatile building blocks. nih.gov They can undergo a variety of transformations, including ring-opening reactions, to generate a diverse array of other fluorine-containing compounds. rsc.orgnih.gov For instance, they have been utilized as fluoroallylic synthons in transition metal-catalyzed reactions to produce monofluoroalkenes. rsc.org The primary method for synthesizing gem-difluorocyclopropanes involves the [2+1] cycloaddition of an alkene with difluorocarbene. researchgate.net Various difluorocarbene sources have been developed and utilized for this purpose. beilstein-journals.org

Rationale for Research on 1-(2,2-Difluorocyclopropyl)ethyl Acetate (B1210297) and Analogous Difluorocyclopropyl Esters

The investigation into 1-(2,2-difluorocyclopropyl)ethyl acetate and similar difluorocyclopropyl esters is driven by the convergence of the principles outlined in the preceding sections. The ester functional group is a common moiety in biologically active molecules and serves as a versatile handle for further synthetic modifications. The combination of the ester with the gem-difluorocyclopropane unit offers a promising scaffold for the development of novel compounds with potentially enhanced biological activity and improved physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

1-(2,2-difluorocyclopropyl)ethyl acetate

InChI

InChI=1S/C7H10F2O2/c1-4(11-5(2)10)6-3-7(6,8)9/h4,6H,3H2,1-2H3

InChI Key

SSBYCHFGXKHXEX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1(F)F)OC(=O)C

Origin of Product

United States

Elucidating Reactivity and Transformation Pathways of 1 2,2 Difluorocyclopropyl Ethyl Acetate

Ring-Opening Reactions of the gem-Difluorocyclopropane System

The inherent strain of the cyclopropane (B1198618) ring, further influenced by the geminal fluorine atoms, makes it susceptible to various ring-opening reactions. These transformations can be initiated thermally, by nucleophiles, or under solvolytic conditions, often proceeding with high regioselectivity.

The cleavage of the cyclopropane ring in gem-difluorocyclopropyl systems is highly regioselective, a phenomenon dictated by both electronic and steric factors. The C-C bonds within the cyclopropane ring are categorized as either "proximal" (adjacent to the CF2 group) or "distal" (opposite the CF2 group). In many transition-metal-catalyzed reactions, the cleavage of the distal C-C bond is favored. scilit.com

The presence of the two fluorine atoms on the same carbon atom increases the bond angle of C1–C2–C3 and lengthens the distal (C1–C3) bond. scilit.com This inherent structural distortion makes the distal bond weaker and more susceptible to cleavage during the ring-opening process. scilit.comacs.org For example, computational studies have shown that the bond dissociation energy of the C-C bond opposite the CF2 group is slightly lower than that of the adjacent C-C bonds. acs.org This preference for distal bond activation is a key principle in understanding the reactivity of gem-difluorocyclopropanes and designing synthetic strategies that leverage this selectivity. scilit.comresearchgate.net

gem-Difluorocyclopropanes can act as fluoroallylic synthons, undergoing ring-opening reactions in the presence of various nucleophiles. acs.orgbeilstein-journals.org These reactions typically proceed through the cleavage of a C-C bond and one of the C-F bonds, leading to the formation of valuable monofluorinated alkenes. scilit.combeilstein-journals.org A range of carbon and heteroatom nucleophiles, including amines, alcohols, and carboxylic acids, have been successfully employed in these transformations. beilstein-journals.org

For instance, under palladium catalysis, the reaction of gem-difluorocyclopropanes with nucleophiles like sodium sulfinates results in a ring-opening sulfonylation. rsc.org This process involves C-C bond cleavage, followed by β-fluoride elimination and subsequent allylic coupling to furnish 2-fluoroallylic sulfones with high Z-selectivity. rsc.org In some cases, water plays a crucial role, promoting a defluorinative ring-opening of related gem-difluorocyclopropenes to yield 2-fluoropropenals and 2-fluorobuta-1,3-dienes. acs.org The pathway often involves the formation of a fluoroallyl cation intermediate, which is then trapped by the nucleophile. beilstein-journals.org

The solvolysis of cyclopropyl (B3062369) derivatives, such as those with a tosylate leaving group, is known to be slow due to the high energy of the resulting cyclopropyl cation. researchgate.net Reactions that would generate such a cation almost invariably lead to rearrangement, forming a more stable allyl cation. researchgate.net

In the case of a (2,2-difluorocyclopropyl)methyl system, the presence of the electron-withdrawing difluoromethyl group would further destabilize an adjacent carbocation, making a direct SN1-type solvolysis highly unfavorable. However, if a carbocation were to form, it would be expected to undergo a rapid ring-opening rearrangement. This is supported by related transformations, such as the copper(I)-catalyzed solvolysis of gem-chlorofluorocyclopropanes, which are proposed to proceed via isomerization to a 2-fluoroallylic halide intermediate followed by nucleophilic substitution. researchgate.net Therefore, the solvolysis of a substrate like 1-(2,2-difluorocyclopropyl)ethyl acetate (B1210297) or its corresponding tosylate would likely proceed through a concerted pathway or via a short-lived cationic intermediate that immediately rearranges to a more stable fluoroallyl cation, which is then captured by the solvent.

gem-Difluorocyclopropanes undergo a variety of thermal rearrangements, which are often driven by the relief of ring strain. beilstein-journals.orgacs.org These reactions can proceed through diradical mechanisms and include processes like stereomutation, cyclopropyl-allyl rearrangement, and fragmentation. acs.orgresearchgate.net The thermal isomerization of substituted gem-difluorocyclopropanes is a well-documented phenomenon. beilstein-journals.orgrsc.orgacs.org

One significant thermal reaction pathway for gem-difluorocyclopropanes is the extrusion of difluorocarbene (:CF2). acs.org Another common transformation is the cyclopropyl-allyl rearrangement. researchgate.net For example, the gas-phase pyrolysis of methyl-substituted gem-chlorofluorocyclopropanes leads to the formation of chlorofluoroalkenes and 2-fluoro-buta-1,3-dienes via isomerization accompanied by dehydrochlorination. researchgate.net The specific products and pathways are highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions, such as temperature and the presence of catalysts like Al2O3. researchgate.net

Transition Metal-Catalyzed Transformations of Difluorocyclopropyl Esters

Transition metals, particularly palladium, have proven to be exceptionally effective catalysts for promoting the ring-opening and functionalization of gem-difluorocyclopropanes, including ester derivatives. acs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. whiterose.ac.uk In the context of gem-difluorocyclopropanes, Pd catalysis enables their use as fluoroallyl surrogates in ring-opening/cross-coupling reactions. acs.orgbeilstein-journals.org These transformations provide access to a wide array of linear or branched monofluoroalkenes. acs.orgacs.org The general mechanism involves the oxidative addition of a Pd(0) complex to the strained cyclopropane ring, typically cleaving the distal C-C bond, to form an allyl-Pd(II) intermediate. scilit.com This is often followed by β-fluoride elimination and reductive elimination or coupling with a nucleophile.

A variety of nucleophiles have been successfully coupled with gem-difluorocyclopropanes using this strategy. For example, the Pd-catalyzed reaction with malonates yields β-fluoroalkenes with excellent linear selectivity. beilstein-journals.org Similarly, coupling with aryl boronic acids or sulfinates produces fluoroallylic arenes and sulfones, respectively. beilstein-journals.orgrsc.org The choice of ligand on the palladium catalyst can be crucial for controlling the chemo- and regioselectivity of these reactions, allowing for the selective formation of either branched or linear products. scilit.comacs.org

Interactive Data Table: Examples of Palladium-Catalyzed Ring-Opening Reactions

This table summarizes representative palladium-catalyzed ring-opening reactions of gem-difluorocyclopropane derivatives with various nucleophiles.

NucleophileCatalyst/LigandProduct TypeSelectivityCitation
MalonatesPd-IHeptβ-FluoroalkenesLinear beilstein-journals.org
Sodium SulfinatesPd(OAc)2 / Xantphos2-Fluoroallylic SulfonesZ-selective rsc.org
Simple KetonesPd-PEPPSI / IHeptMono-fluorinated Terminal AlkenesBranched (α-selective) scilit.com
Aryl Boronic AcidsPd(OAc)2 / SPhosFluoroallylic ArenesNot specified beilstein-journals.org
Amines, AlcoholsPd(dba)2 / XantphosMonofluorinated AlkenesLinear beilstein-journals.org

Copper-Mediated Functionalizations and C-F Bond Activation

Copper catalysis has emerged as a powerful tool for the functionalization of gem-difluorocyclopropanes, often enabling unique reactivity patterns compared to other transition metals. rsc.org These reactions can proceed via ring-opening or by activation of the remarkably inert C-F bonds.

High-valent copper species have been shown to mediate the regioselective fluoroarylation of gem-difluorinated cyclopropanes. rsc.orgacs.org In a process reported in 2024, a copper catalyst, in conjunction with an electrophilic fluorinating reagent like N-fluorobenzenesulfonimide (NFSI) and arenes as C-H nucleophiles, enabled the synthesis of various CF3-containing scaffolds. The proposed mechanism involves the regioselective activation of the proximal C–C bond of the gem-difluorocyclopropane via a concerted σ-bond metathesis with a high-valent electrophilic Cu–F species, which occurs concurrently with C–F bond formation. rsc.org

Furthermore, copper catalysis can facilitate the cleavage of both C–F bonds in gem-difluorocyclopropanes, followed by functionalization with two different nucleophiles. A 2024 study demonstrated a modular, chemo-, regio-, and stereoselective synthesis of fully substituted alkyl vinyl ethers using this strategy. rsc.org This transformation involves the reaction with alkynes and alcohols, where control experiments suggested a cyclopropenyl ether as a likely intermediate. rsc.org Unlike catalysis with metals such as palladium or rhodium which typically activate the C1–C3 bond, copper catalysis can activate the C2–C3 bond after the double C–F bond functionalization. rsc.org

Enantioselective functionalizations have also been achieved using chiral copper complexes. Copper/chiral phosphine-catalyzed hydro-, bora-, and carbo-metalations of related difluorocyclopropenes have been shown to produce highly enantioenriched and functionalized difluorocyclopropanes. acs.org While this study focuses on the cyclopropene (B1174273) precursor, the resulting functionalized difluorocyclopropane products highlight the potential for developing asymmetric copper-catalyzed transformations on substrates like 1-(2,2-difluorocyclopropyl)ethyl acetate.

Table 1: Examples of Copper-Mediated Reactions on gem-Difluorocyclopropane Systems

Reaction Type Catalyst/Reagents Product Type Mechanistic Feature Reference
Fluoroarylation Copper catalyst, NFSI, Arenes CF3-containing scaffolds Regioselective C-C activation by high-valent Cu-F species rsc.orgacs.org
Alkyl Vinyl Ether Synthesis Copper catalyst, Alkynes, Alcohols Fully substituted alkyl vinyl ethers Double C-F bond cleavage, C2-C3 bond activation rsc.org

Other Transition Metal Catalysis (e.g., Rhodium, Cobalt) in Difluorocyclopropane Derivatization

Beyond copper, other transition metals, particularly rhodium and cobalt, have proven effective in catalyzing a variety of transformations of gem-difluorocyclopropane derivatives. These reactions often proceed through ring-opening pathways, turning the cyclopropyl group into a versatile fluoroallyl surrogate.

Rhodium Catalysis: Rhodium catalysts have been extensively used for the derivatization of gem-difluorocyclopropanes. rsc.org A notable application is the rhodium-catalyzed [3+2] cycloaddition reaction with internal alkenes, which yields gem-difluorinated cyclopentanes with high regioselectivity and diastereoselectivity. rsc.orgnih.gov This reaction is significant as it keeps the CF2 unit intact and demonstrates 100% atom economy. rsc.org The mechanism is proposed to involve oxidative addition of the rhodium catalyst to the C-C bond of the cyclopropane, followed by carbometalation of the alkene and reductive elimination. rsc.org

Rhodium has also been employed in regio-switchable cross-coupling reactions. For instance, the cross-coupling of gem-difluorinated cyclopropanes with allylboronates can be directed to produce fluorinated 1,4-dienes, 1,5-dienes, or 1,3-dienes by carefully selecting the rhodium catalyst and phosphine (B1218219) ligand. nih.gov A neutral rhodium catalyst typically favors the formation of internal 1,4-dienes, while a cationic rhodium catalyst promotes the formation of terminal 1,5-dienes. nih.gov

Furthermore, rhodium catalysis has enabled the first enantioselective allylation of indoles with gem-difluorocyclopropanes, providing access to enantioenriched fluoroallylated indoles with high branched regioselectivity. chemrxiv.org

Cobalt Catalysis: Cobalt catalysis offers an alternative pathway for the functionalization of related fluoroalkyl compounds. Research has shown that cobalt can catalyze the difluoroalkylation of tertiary aryl ketones, leading to the formation of quaternary alkyl difluorides. nih.gov The mechanism is believed to involve a difluoroalkyl radical within a Co(I)/Co(III) catalytic cycle. nih.gov While this example does not use a cyclopropyl substrate, it demonstrates the capability of cobalt to facilitate the formation of C(sp³)–CF₂ bonds under mild conditions. nih.gov The unique characteristics of cobalt catalysis, such as the lower tendency of alkyl-cobalt intermediates to undergo β-hydride elimination compared to palladium or nickel, make it a promising area for the derivatization of complex molecules containing moieties like the difluorocyclopropyl group. nih.govnih.gov

Reactions Involving the Acetate Functionality

The acetate group in this compound serves as a key reactive handle for a range of chemical transformations, including hydrolysis, condensation, and reduction.

Hydrolysis Kinetics and Mechanisms of Difluorocyclopropyl Esters

The hydrolysis of esters is a fundamental reaction, and the presence of fluorine atoms significantly influences its kinetics. Studies on partially fluorinated ethyl esters reveal that the rate of hydrolysis is highly dependent on the degree of fluorination. nih.govsemanticscholar.org

In aqueous media, the hydrolysis rate of ethyl esters increases with the number of fluorine atoms on the ethyl group. nih.gov For instance, the introduction of a single fluorine atom can increase the hydrolysis rate by a factor of approximately eight compared to the non-fluorinated parent ester. Each subsequent fluorine atom further accelerates the hydrolysis by a factor of 3-4. nih.gov This acceleration is attributed to the strong electron-withdrawing inductive effect of the fluorine atoms, which makes the carbonyl carbon more electrophilic and stabilizes the resulting carboxylate anion.

The hydrolysis of cyclopropyl esters has also been a subject of study, particularly in the context of developing fluorogenic probes for biochemical assays. butler.edu While the stability of these esters can be a challenge, modified synthesis methods have been developed to prevent premature hydrolysis. butler.edu For this compound, the hydrolysis would proceed via nucleophilic attack of water or hydroxide (B78521) ion on the ester carbonyl. The presence of the difluorocyclopropyl group is expected to influence the rate. The difluorinated carbon atom enhances the electron-withdrawing nature of the cyclopropyl ring, which in turn would likely accelerate hydrolysis compared to a non-fluorinated cyclopropyl ester analogue.

The pH of the medium is a critical factor. Alkaline hydrolysis is typically much faster than hydrolysis under neutral or acidic conditions. chemrxiv.orgchemrxiv.orgresearchgate.net The mechanism in alkaline conditions involves a direct attack of the hydroxide ion, which is a stronger nucleophile than water, leading to a tetrahedral intermediate that then collapses to form the carboxylate and the alcohol. nih.gov The pH-rate profile for the hydrolysis of related diclofenac (B195802) esters shows a significant increase in rate under both acidic and alkaline conditions compared to neutral pH. monash.edu

Table 2: Factors Influencing Ester Hydrolysis Rate

Factor Effect on Rate Rationale Reference
Increased Fluorination Increase Inductive electron withdrawal by fluorine atoms enhances carbonyl electrophilicity. nih.gov
Alkaline pH Significant Increase Hydroxide is a more potent nucleophile than water. chemrxiv.orgresearchgate.net

Condensation Reactions (e.g., Claisen Condensation Analogues with Difluorocyclopropyl Esters)

The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.org The reaction requires an ester with at least two α-hydrogens. libretexts.org One molecule of the ester is deprotonated by the base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.orglibretexts.org

For this compound, the α-hydrogens are on the methyl group of the ethyl acetate moiety. The general mechanism would involve the following steps:

Enolate Formation: A strong base, typically the sodium alkoxide corresponding to the ester's alcohol portion (e.g., sodium ethoxide), deprotonates the α-carbon of the acetate group to form a nucleophilic enolate. libretexts.org

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second molecule of this compound.

Elimination: The resulting tetrahedral intermediate collapses, eliminating the 1-(2,2-difluorocyclopropyl)ethoxide leaving group to form the β-keto ester. libretexts.org

Deprotonation: The newly formed β-keto ester is acidic and is deprotonated by the alkoxide base. This final, irreversible step drives the reaction to completion. libretexts.orgmasterorganicchemistry.com

While the principles of the Claisen condensation are well-established, specific studies detailing this reaction for this compound are not prominent in the surveyed literature. However, the reaction is theoretically feasible. The key product would be a β-keto ester bearing a 1-(2,2-difluorocyclopropyl)ethoxycarbonyl group. A "crossed" Claisen condensation, reacting this compound with a different ester that lacks α-hydrogens, could also be envisioned to avoid mixtures of products. libretexts.org

Reductive Transformations of the Ester Group

The ester functionality is readily susceptible to reduction by various reagents, typically yielding a primary alcohol. The standard reagent for this transformation is a strong hydride source, such as lithium aluminum hydride (LiAlH₄).

The reduction of this compound with LiAlH₄ would be expected to proceed via nucleophilic attack of a hydride ion on the carbonyl carbon. This would lead to the formation of two alcohol products after an aqueous workup: ethanol (B145695) (from the acyl portion) and 1-(2,2-difluorocyclopropyl)ethanol (from the alcohol portion of the ester).

While specific literature on the reduction of this compound was not found in the initial search, the reaction is a standard transformation in organic synthesis. The presence of the gem-difluorocyclopropyl group is not expected to interfere with the reduction of the ester under standard LiAlH₄ conditions. This functional group is generally stable to strong nucleophiles and reducing agents like metal hydrides. The resulting product, 1-(2,2-difluorocyclopropyl)ethanol, could be a valuable building block for further synthetic elaborations.

Cycloaddition Reactions of gem-Difluorocyclopropenes and Derivatives

gem-Difluorocyclopropenes, which can be derived from gem-difluorocyclopropanes, are highly reactive dienophiles and dipolarophiles in cycloaddition reactions. researchgate.netnih.gov These reactions provide powerful methods for constructing complex, fluorinated polycyclic scaffolds.

A prominent example is the [3+2] dipolar cycloaddition of gem-difluorocyclopropenes with azomethine ylides. researchgate.netnih.gov This reaction leads to the formation of novel fluorine-containing 3-azabicyclo[3.1.0]hexanes, which are scaffolds of pharmaceutical interest. researchgate.netnih.gov The reaction proceeds efficiently and provides a robust route to these complex molecules.

In addition to reactions of the corresponding cyclopropenes, gem-difluorocyclopropanes themselves can act as C3 synthons in transition-metal-catalyzed cycloadditions. As mentioned previously, rhodium catalysis enables a [3+2] cycloaddition between gem-difluorocyclopropanes and internal olefins to synthesize gem-difluorinated cyclopentanes. rsc.orgnih.gov This transformation highlights the ability of the strained cyclopropane ring to participate directly in cycloaddition reactions under the appropriate catalytic conditions, providing an atom-economical route to five-membered carbocycles while retaining the difluoromethylene group. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N-fluorobenzenesulfonimide (NFSI)
Alkyl vinyl ethers
gem-Difluorocyclopropenes
1-(2,2-Difluorocyclopropyl)ethanol
Ethanol
Lithium aluminum hydride (LiAlH₄)
Sodium ethoxide
Azomethine ylides
3-Azabicyclo[3.1.0]hexanes
Allylboronates
Indoles
Fluoroallylated indoles
gem-Difluorinated cyclopentanes

Advanced Applications of 1 2,2 Difluorocyclopropyl Ethyl Acetate in Organic Synthesis

Utilization as a Versatile Synthetic Building Block

1-(2,2-Difluorocyclopropyl)ethyl acetate (B1210297) is a highly effective synthetic intermediate, often referred to as a building block in organic synthesis. asischem.comfrontierspecialtychemicals.com Its utility stems from the combination of the strained, electron-deficient difluorocyclopropyl ring and the readily transformable acetate functional group. nih.gov The acetate can be easily hydrolyzed under basic or acidic conditions to yield the corresponding alcohol, 2-(2,2-difluorocyclopropyl)ethanol, which itself is a valuable intermediate for further chemical modifications. researchgate.netnih.gov

The primary role of this building block is to introduce the 1-(2,2-difluorocyclopropyl)ethyl moiety into larger molecules. This can be achieved through various synthetic transformations. For instance, the corresponding alcohol can be oxidized to a ketone or converted into a better leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions. researchgate.net These reactions allow for the construction of carbon-carbon and carbon-heteroatom bonds, making it a fundamental component in multi-step syntheses.

The table below summarizes some of the key transformations demonstrating the versatility of the 1-(2,2-difluorocyclopropyl)ethyl scaffold, which is readily accessed from the title acetate compound.

Starting Material PrecursorReagent/ConditionProduct TypeSynthetic Utility
1-(2,2-Difluorocyclopropyl)ethanolPCC or Swern Oxidation1-(2,2-Difluorocyclopropyl)ethanonePrecursor for imines, enamines, and further C-C bond formation via enolates.
1-(2,2-Difluorocyclopropyl)ethanolTsCl, Pyridine (B92270)1-(2,2-Difluorocyclopropyl)ethyl tosylateSubstrate for SN2 reactions with various nucleophiles (e.g., azides, cyanides, amines). researchgate.net
1-(2,2-Difluorocyclopropyl)ethanolNaH, RX (Alkyl Halide)1-(1-Alkoxyethyl)-2,2-difluorocyclopropaneSynthesis of ether derivatives with modified physical properties.
1-(2,2-Difluorocyclopropyl)ethyl acetateLiAlH4 or DIBAL-H1-(2,2-Difluorocyclopropyl)ethanolStandard reduction to access the core alcohol intermediate.

These transformations highlight how this compound serves as a stable, storable precursor to a reactive alcohol, which is the entry point to a wide array of chemical structures. google.com

Precursor for Novel Fluorine-Containing Organic Scaffolds

The gem-difluorocyclopropane ring is not merely a stable substituent; its inherent ring strain can be harnessed for synthetic innovation. Under specific reaction conditions, the ring can be opened to generate novel, acyclic, or different cyclic fluorine-containing scaffolds. nih.gov This makes this compound a valuable precursor for structures that would be difficult to synthesize through other methods.

Ring-opening reactions of difluorocyclopropanes can be initiated by thermal, cationic, anionic, or radical pathways. nih.gov For example, solvolysis of derivatives like 1-(2,2-difluorocyclopropyl)ethyl tosylate can lead to ring-opened products through cationic intermediates. researchgate.net The regiochemistry of these ring-opening reactions can often be controlled, providing access to specific isomers of fluorinated alkenes or other functionalized linear chains. These products are themselves valuable intermediates for creating complex molecular architectures, including those found in agrochemicals and pharmaceuticals. researchgate.net

Reaction TypeConditionsResulting ScaffoldSignificance
Cationic RearrangementSolvolysis of the corresponding tosylateHomoallylic fluoridesAccess to linear, unsaturated fluorinated building blocks. researchgate.net
Reductive Ring OpeningDissolving metal reductionMonofluorinated cyclopropanes or linear alkanesSelective defluorination to create different structural motifs.
Thermal RearrangementHigh temperatureFluorinated dienes or other rearranged productsGeneration of complex unsaturated systems. nih.gov

The ability to transform the compact and robust difluorocyclopropyl group into diverse linear or rearranged fluorinated structures underscores the role of this compound as a gateway to novel chemical space. acs.org

Role in Diversity-Oriented Synthesis and Lead Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate libraries of structurally diverse small molecules for high-throughput screening. nih.gov Building blocks used in DOS should allow for the rapid assembly of varied molecular skeletons. This compound is an excellent candidate for this approach.

The difluorocyclopropyl group is often considered a bioisostere of other common chemical groups like gem-dimethyl, isopropyl, or carbonyl functionalities. Its introduction can significantly modulate key physicochemical properties relevant to drug action, such as:

Lipophilicity (LogP): Fluorination can either increase or decrease lipophilicity depending on the molecular context, providing a tool to fine-tune a molecule's ability to cross biological membranes. nih.gov

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate. nih.govmdpi.com

Acidity/Basicity (pKa): The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups, affecting a molecule's charge state and receptor binding interactions. nih.gov

By incorporating this compound into a DOS workflow, chemists can generate a library of analogues where the difluorocyclopropyl moiety systematically explores the chemical space around a core scaffold. This rapid generation of diverse and functionally distinct molecules is crucial for identifying initial "hits" and "leads" in the drug discovery process. nih.gov

Late-Stage Functionalization of Complex Molecules Bearing Difluorocyclopropyl Moieties

Late-stage functionalization (LSF) involves the introduction or modification of functional groups on a complex, often biologically active, molecule in the final steps of a synthesis. nih.gov This strategy is highly valuable as it allows for the rapid generation of analogues from a common advanced intermediate without having to re-synthesize the entire molecule. nih.gov

If a complex molecule already contains a this compound moiety, several LSF strategies could be envisioned. The most straightforward approach would target the acetate group.

Hydrolysis and Derivatization: The acetate can be selectively hydrolyzed to the corresponding alcohol. This newly revealed hydroxyl group can then be subjected to a battery of reactions—such as etherification, esterification with diverse carboxylic acids, or oxidation to a ketone—to create a library of derivatives from a single advanced precursor. This one-step modification is a hallmark of efficient LSF.

More advanced LSF techniques could potentially target the C-H bonds of the cyclopropyl (B3062369) ring, although this remains a significant synthetic challenge. The development of regioselective C-H activation methods could allow for the direct installation of new functional groups onto the difluorocyclopropyl ring itself, further expanding the accessible chemical diversity from a late-stage intermediate. The principles of LSF, focused on modifying complex molecules efficiently, are central to modern medicinal chemistry. nih.gov

Computational and Mechanistic Studies on 1 2,2 Difluorocyclopropyl Ethyl Acetate

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. nih.govmdpi.com This allows for a detailed exploration of various possible reaction pathways, identifying the most energetically favorable routes. For 1-(2,2-difluorocyclopropyl)ethyl acetate (B1210297), DFT studies can elucidate the mechanisms of its key transformations, such as hydrolysis, thermal rearrangement, or nucleophilic ring-opening.

Researchers can model these reactions by calculating the energies of the ground states of reactants, products, and any intermediates and transition states that connect them. researchgate.net A typical investigation would involve proposing several plausible pathways and then using DFT to determine which path has the lowest energy barriers, thus representing the most likely mechanism. rsc.orgresearchgate.net For instance, in the acid-catalyzed hydrolysis of the acetate ester, DFT could be used to compare a direct addition-elimination mechanism at the carbonyl group with a pathway involving initial protonation and ring-opening of the difluorocyclopropyl moiety.

A study on the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones demonstrated how DFT can be used to compare multiple potential pathways, including nucleophilic substitution to open the three-membered ring, followed by subsequent intramolecular reactions. rsc.org Similarly, for 1-(2,2-Difluorocyclopropyl)ethyl acetate, DFT calculations could map the energetic landscape of its rearrangement under various conditions, providing a theoretical foundation for predicting reaction outcomes.

Table 1: Illustrative DFT-Calculated Relative Energies for Proposed Intermediates in the Acid-Catalyzed Rearrangement of this compound Note: Data are hypothetical and for illustrative purposes to show how DFT results would be presented.

Intermediate SpeciesProposed PathwayRelative Energy (kcal/mol)
Protonated CarbonylEster Hydrolysis0.0
Cyclopropylcarbinyl Cation (proximal)Ring-Opening+25.5
Homoallyl Cation (distal cleavage)Ring-Opening+15.2
Final Ring-Opened ProductRearrangement-5.8

This table illustrates how DFT calculations can quantify the relative stability of key intermediates, suggesting that a pathway proceeding through a homoallyl cation formed by distal bond cleavage might be more favorable than one involving a proximal cyclopropylcarbinyl cation.

Investigation of Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a delicate interplay of electronic and steric factors. The gem-difluoro group exerts a powerful electron-withdrawing inductive effect (-I), which significantly alters the electronic properties of the cyclopropane (B1198618) ring. beilstein-journals.org This effect destabilizes the development of a positive charge on adjacent carbon atoms. beilstein-journals.org

Computational methods can precisely quantify these effects. For example, calculating the distribution of partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can reveal the polarization of bonds within the molecule. The carbon atom of the CF₂ group will be highly electron-deficient, which in turn influences the strength and reactivity of the adjacent C-C bonds of the cyclopropane ring.

In reactions involving ring-opening, the electronic properties dictated by the fluorine atoms are crucial in determining which C-C bond cleaves. beilstein-journals.org

Proximal Cleavage: Cleavage of one of the two C-C bonds adjacent to the CF₂ group.

Distal Cleavage: Cleavage of the C-C bond opposite the CF₂ group.

Studies on the acetolysis of related (2,2-difluorocyclopropyl)methyl systems have shown that the strong -I effect of the fluorine atoms disfavors proximal bond cleavage because it would lead to a cation that is destabilized by the nearby electronegative fluorines. beilstein-journals.org Instead, cleavage of the distal bond is often favored. beilstein-journals.org Computational models can investigate these preferences by comparing the activation energies for both cleavage pathways. nih.gov Steric effects, arising from the bulk of the ethyl acetate group and its orientation relative to the cyclopropane ring, can also be modeled to understand how they influence the approach of reagents and affect selectivity.

Table 2: Illustrative Calculated Electronic Properties of Key Atoms in this compound Note: Data are hypothetical and based on general principles of electronic effects.

AtomMulliken Partial Charge (a.u.)Description
C (of CF₂)+0.75Highly electron-deficient due to fluorine atoms.
F (geminal)-0.40Strongly electronegative, causing the -I effect.
C (methine of cyclopropane)+0.15Electron density withdrawn towards the CF₂ group.
O (carbonyl)-0.55Electron-rich, site of potential protonation.

Transition State Analysis for Ring-Opening and Ester Transformations

A cornerstone of mechanistic chemistry is the characterization of the transition state (TS), the highest energy point along a reaction coordinate. Computational chemistry allows for the precise location and analysis of these fleeting structures. mdpi.com For this compound, TS analysis is critical for understanding the kinetics of its reactions, such as the barrier to ring-opening or the energy required for ester hydrolysis.

By employing algorithms that search for saddle points on the potential energy surface, researchers can calculate the geometry and energy of the transition state. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. mdpi.com For the ring-opening of the difluorocyclopropyl ring, computational analysis can compare the activation energies for proximal versus distal bond cleavage, providing a quantitative prediction of regioselectivity. beilstein-journals.org

For example, in a proposed acid-catalyzed ring-opening, DFT calculations could model the transition state for the cleavage of the C-C bond opposite the CF₂ group. Analysis of the TS geometry would reveal the extent of bond breaking and bond forming, confirming whether the mechanism is synchronous or asynchronous. mdpi.com This level of detail provides a robust framework for rationalizing why one reaction outcome is observed over another.

Table 3: Illustrative Calculated Activation Energies for Competing Ring-Opening Pathways Note: Data are hypothetical and for illustrative purposes.

Reaction PathwayTransition StateActivation Energy (Ea) (kcal/mol)
Distal C-C Bond CleavageTS_distal22.5
Proximal C-C Bond CleavageTS_proximal35.0
Ester HydrolysisTS_hydrolysis18.0

These illustrative data suggest that ester hydrolysis would be kinetically favored over ring-opening, and that if ring-opening were to occur, distal cleavage would be significantly more likely than proximal cleavage.

Rationalization of Stereochemical Outcomes through Computational Modeling

This compound possesses a stereocenter at the carbon atom bearing the ethyl acetate group. Therefore, its reactions can have significant stereochemical implications. Computational modeling is a powerful tool for predicting and rationalizing the stereochemical course of reactions.

When a reaction creates a new stereocenter or proceeds via diastereomeric transition states, DFT can be used to calculate the energies of these different stereochemical pathways. The pathway with the lower activation energy will be favored, leading to a predictable excess of one stereoisomeric product. This is explained by the Curtin-Hammett principle, where the product ratio is determined by the difference in the free energies of the respective transition states.

For instance, if this compound undergoes a ring-opening reaction that generates a new chiral center, computational models could analyze the four possible diastereomeric transition states. By comparing their relative energies, a prediction of the diastereomeric ratio (d.r.) of the product can be made. This approach has been successfully used to explain stereoselectivity in various chemical transformations, including the synthesis of other complex cyclopropane systems. acs.org The models can reveal the specific steric and electronic interactions, such as non-covalent interactions in the transition state, that are responsible for the observed stereochemical preference. beilstein-journals.org

Future Research Directions and Perspectives for 1 2,2 Difluorocyclopropyl Ethyl Acetate

Development of Greener and More Sustainable Synthetic Methodologies

The synthesis of gem-difluorocyclopropanes has traditionally relied on the generation of difluorocarbene from various precursors, which often involve harsh conditions, hazardous reagents, or inefficient processes. beilstein-journals.orgnih.gov Future research will prioritize the development of more environmentally benign and sustainable methods for synthesizing 1-(2,2-Difluorocyclopropyl)ethyl acetate (B1210297) and related structures.

Key areas of focus include:

Safer Difluorocarbene Precursors: Moving away from pyrophoric or highly toxic reagents is a primary goal. While classic methods utilize reagents like halodifluoromethanes with strong bases or organometallic compounds, newer approaches employ more stable and manageable precursors. beilstein-journals.orgnih.gov For instance, (triphenylphosphonio)difluoroacetate (B2812620) (PDFA) is a solid that is not sensitive to air or moisture and serves as a difluorocarbene source upon heating. beilstein-journals.orgnih.gov Another promising reagent is bromodifluoromethyltrimethylsilane (TMSCF₂Br), which can generate difluorocarbene under neutral or mild basic conditions. nih.gov

Catalytic Approaches: The use of transition metal catalysts to promote difluorocyclopropanation under milder conditions is a significant step towards greener synthesis. These methods can reduce the need for stoichiometric, often wasteful, reagents.

Improved Atom Economy: Reactions with high atom economy are central to green chemistry. Future synthetic routes will aim to maximize the incorporation of atoms from the reactants into the final product, minimizing waste. For example, palladium-catalyzed fluorinative bifunctionalization of aziridines and azetidines with gem-difluorocyclopropanes has been shown to proceed with 100% atom economy for the key fragment. researchgate.net Applying similar principles to the synthesis of the target acetate could significantly improve sustainability.

Table 1: Comparison of Selected Difluorocarbene Precursors for Cyclopropanation

PrecursorTypical ConditionsAdvantagesDisadvantages
Chlorodifluoromethane (HCFC-22) Strong base (e.g., metal alkoxide)InexpensiveGaseous reagent, strong base required, potential for side reactions. beilstein-journals.orgnih.gov
Dibromodifluoromethane (CBr₂F₂) / Triphenylphosphine HeatingSuitable for electron-rich alkenes. beilstein-journals.orgnih.govStoichiometric phosphine (B1218219) waste. beilstein-journals.orgnih.gov
Trimethyl(trifluoromethyl)tin / NaI Heating (85 °C)Good yields for certain alkenes. beilstein-journals.orgUse of toxic organotin compounds. beilstein-journals.org
(Triphenylphosphonio)difluoroacetate (PDFA) Heating (80 °C) in NMPStable, non-hygroscopic solid. beilstein-journals.orgnih.govRequires elevated temperatures. beilstein-journals.orgnih.gov
Bromodifluoromethyltrimethylsilane (TMSCF₂Br) Bromide-ion initiation (neutral/aqueous basic)Mild conditions, broad functional group tolerance. nih.govSilicon-based reagent. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The strained three-membered ring and the two electron-withdrawing fluorine atoms give gem-difluorocyclopropanes a unique reactivity profile, particularly in ring-opening reactions. researchgate.net While 1-(2,2-Difluorocyclopropyl)ethyl acetate can be used as a stable building block, it also serves as a precursor to a variety of other valuable fluorinated compounds.

Future research will likely focus on:

Regio- and Stereoselective Ring-Opening: Developing new catalytic systems (e.g., based on nickel, palladium, or copper) to control the regioselectivity and stereoselectivity of ring-opening reactions is a key objective. researchgate.net This would allow for the synthesis of diverse monofluorinated alkenes and other functionalized molecules from the same starting material. For instance, nickel-catalyzed cross-coupling with boronic acids can yield arylated 2-fluoroallylic products with high Z-stereoselectivity. researchgate.net

Fluorinative Bifunctionalization: Unprecedented reactions, such as the palladium-catalyzed fluorinative bifunctionalization of aziridines and azetidines, demonstrate the potential to use the gem-difluoro group as a source of both a 2-fluoroallylic fragment and a fluorine atom. researchgate.net Exploring analogous transformations with different nucleophiles could unlock novel synthetic pathways.

Tandem Reactions: Designing one-pot tandem reactions that initiate with the ring-opening of the difluorocyclopropyl group and are followed by subsequent bond formations can streamline the synthesis of complex molecules. liberty.edu The acetate moiety in the target compound could potentially participate in or direct such cascade processes.

Table 2: Examples of Transformations of gem-Difluorocyclopropanes

Reaction TypeCatalyst/ReagentProduct TypeKey Feature
Defluorinative Arylation Nickel / Xantphos ligandArylated 2-fluoroallylic scaffoldsHigh regioselectivity and Z-stereoselectivity. researchgate.net
Fluorinative Bifunctionalization Palladiumβ,β′-bisfluorinated amines, β,γ‐bisfluorinated amines100% atom economy for the fluorinated fragment. researchgate.net
Cross-Coupling Synergistic Pd/Ni/chiral aldehydeα-quaternary α-amino acid estersDiversity-oriented synthesis of optically active compounds. researchgate.net
Thermal Rearrangement Heat (100 °C)Difluorinated cyclopentenesStereospecific vinylcyclopropane (B126155) rearrangement. beilstein-journals.org

Integration with Advanced Synthetic Techniques (e.g., Flow Chemistry, Automated Synthesis)

To accelerate the discovery and development of molecules derived from this compound, the integration of advanced synthetic technologies is essential.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety (especially when handling energetic intermediates or exothermic reactions), precise control over reaction parameters (temperature, pressure, residence time), and improved scalability. nih.govnih.gov Adapting the synthesis of the target acetate and its subsequent transformations to a flow regime could lead to higher yields, better purity, and more reproducible results. For example, challenging steps like cyclopropanation or subsequent high-energy transformations could be managed more safely in a microreactor. nih.gov

Automated Synthesis: Automated platforms enable the rapid synthesis and purification of compound libraries for screening purposes. nih.gov An automated workflow could be developed to combine this compound with various reaction partners to quickly generate a diverse set of derivatives. This high-throughput approach is invaluable for exploring the chemical space around this scaffold in drug discovery programs. nih.govnih.gov

Expanding the Scope of Biocatalytic Applications

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing unparalleled stereoselectivity under mild conditions. nih.gov

Future research directions in this area include:

Stereoselective Synthesis: The acetate group in this compound is attached to a stereocenter. Developing biocatalytic methods to produce single enantiomers of this compound is a major goal. Engineered enzymes, such as myoglobin- or cytochrome P450-based carbene transferases, have shown remarkable success in the asymmetric cyclopropanation of alkenes to produce fluorinated cyclopropanes with excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.). nih.gov Applying these engineered enzymes to the synthesis of the chiral alcohol precursor to the target acetate would be a significant advance.

Enzymatic Esterification and Hydrolysis: Lipases are widely used for the synthesis and resolution of esters. researchgate.net An enzymatic approach could be used for the final acetylation step, potentially allowing for a kinetic resolution to isolate one enantiomer of this compound from a racemic mixture of the corresponding alcohol. Conversely, enantioselective enzymatic hydrolysis could also achieve the same outcome.

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